molecular formula C7H7NS B3121492 4,5-Dihydrothieno[2,3-c]pyridine CAS No. 28783-50-8

4,5-Dihydrothieno[2,3-c]pyridine

Cat. No.: B3121492
CAS No.: 28783-50-8
M. Wt: 137.2 g/mol
InChI Key: QSHYKABEGLZUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydrothieno[2,3-c]pyridine (: 28783-50-8) is a versatile heterocyclic building block with a molecular formula of C7H7NS and a molecular weight of 137.20 g/mol . This compound is a key synthetic intermediate in medicinal and organic chemistry, prized for its fused bicyclic structure that incorporates both sulfur and nitrogen atoms. Its primary research value lies in its role as a core scaffold for the synthesis of more complex, biologically active molecules. For instance, derivatives of this compound are prominent in pharmaceutical research, serving as key precursors or related compounds to active pharmaceutical ingredients such as Clopidogrel . The structure is also a valuable precursor for creating sophisticated chemical entities like Schiff base compounds, which are characterized using techniques such as X-ray crystallography and DFT calculations for advanced material and drug discovery projects . Researchers utilize this compound as a fundamental "Heterocyclic Building Block" to explore new chemical spaces and develop potential therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and storage of the material. Please refer to the available safety data for further information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dihydrothieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS/c1-3-8-5-7-6(1)2-4-9-7/h2,4-5H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHYKABEGLZUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fused Heterocyclic Systems: a Wellspring for Drug Discovery

Fused heterocyclic compounds, which feature two or more rings sharing at least one common bond and contain heteroatoms such as nitrogen, oxygen, or sulfur, are integral to the development of new pharmaceuticals. airo.co.in Their rigid, polycyclic frameworks provide a unique conformational landscape that can be tailored to interact with high specificity and potency with biological targets. airo.co.in This structural complexity and the diverse array of possible substitutions make them attractive building blocks in the design of novel drugs spanning a wide range of therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.netresearchgate.net The fusion of a pyridine (B92270) ring with other carbocyclic or heterocyclic systems, such as thiophene (B33073), gives rise to a variety of isomers with distinct biological profiles, highlighting the versatility of this structural motif in medicinal chemistry. researchgate.net

The development of innovative synthetic methodologies has been crucial in expanding the accessible chemical space of fused heterocycles. rsc.org Advances in areas like C-H activation, photoredox catalysis, and multicomponent reactions have enabled chemists to construct and functionalize these complex molecules with greater efficiency and precision. rsc.org This, in turn, has accelerated the pace of drug discovery programs by providing rapid access to diverse libraries of drug-like compounds. rsc.org

The Thienopyridine Core: a Privileged Scaffold in Medicinal Chemistry

The thienopyridine core, a fusion of thiophene (B33073) and pyridine (B92270) rings, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. researchgate.net The unique combination of the electron-rich thiophene ring and the electron-deficient pyridine ring imparts favorable physicochemical properties, such as improved solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug efficacy. researchgate.net

There are six distinct isomers of thienopyridine, each characterized by the specific mode of fusion between the thiophene and pyridine rings. researchgate.net These include thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine, thieno[2,3-c]pyridine (B153571), and thieno[3,2-c]pyridine, among others. researchgate.net The varied arrangement of the nitrogen and sulfur atoms within these isomeric frameworks leads to different electronic distributions and steric environments, resulting in a broad spectrum of pharmacological activities. Thienopyridine derivatives have demonstrated significant potential in treating cardiovascular and central nervous system (CNS) disorders, and also exhibit anti-inflammatory, antiviral, and antitumor properties. researchgate.net

4,5 Dihydrothieno 2,3 C Pyridine and Its Isomers: a Trajectory of Research

Strategies for the Construction of the this compound Ring System

The formation of the bicyclic 4,5,6,7-tetrahydrothieno[2,3-c]pyridine (B1355546) core can be approached by either constructing the thiophene ring onto a pre-existing piperidine (B6355638) ring or by forming the piperidine ring fused to a thiophene precursor. nih.gov

Multicomponent Reaction Approaches (e.g., Gewald Reaction Analogues)

One of the most efficient methods for constructing the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton is the Gewald three-component reaction (G-3CR). researchgate.net This reaction is a powerful tool for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net In the context of the target scaffold, the reaction involves the condensation of an N-substituted-4-piperidone (a cyclic ketone), an active methylene (B1212753) nitrile (like ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur in the presence of a base. researchgate.netthieme-connect.com

The reaction proceeds via an initial Knoevenagel condensation between the piperidone and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to form the fused 2-aminothiophene ring system. wikipedia.org The use of catalytic amounts of piperidinium (B107235) borate (B1201080) has been shown to improve reaction times and yields. thieme-connect.com This approach directly yields derivatives with a 2-amino group on the thiophene ring, which serves as a valuable handle for further functionalization. researchgate.net

Table 1: Examples of Gewald Reaction for 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Synthesis

Ketone Precursor Active Methylene Nitrile Base/Catalyst Product Yield Ref
N-Benzyl-4-piperidone Ethyl cyanoacetate Piperidinium borate Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 90% thieme-connect.com
N-Tosyl-4-piperidone Malononitrile Morpholine 2-Amino-6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile - researchgate.net
Cyclohexanone Malononitrile Piperidinium borate 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 95% thieme-connect.com

Cycloaddition Reactions in Scaffold Assembly

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a sophisticated strategy for assembling fused heterocyclic systems. While direct examples for the this compound scaffold are not extensively documented, the principles can be applied. Inverse-electron-demand Diels-Alder reactions are particularly useful for constructing pyridine (B92270) rings. acsgcipr.org This strategy involves the reaction of an electron-poor diene, such as a 1,2,4-triazine, with a suitable dienophile. acsgcipr.orgacs.org The initial cycloadduct often extrudes a small molecule like nitrogen gas to afford the aromatic pyridine ring. acsgcipr.org By using a thiophene-substituted dienophile, this method could theoretically be adapted to form the thieno[2,3-c]pyridine system.

Another related approach involves using a thieno-fused system as the diene component. For instance, stable thieno[2,3-c]pyran-3-ones have been shown to act as dienes in Diels-Alder reactions with alkynes, leading to the formation of benzothiophenes after extrusion of carbon dioxide. researchgate.net This demonstrates the viability of using a pre-formed thieno[2,3-c] core in cycloaddition-aromatization sequences.

Heterocyclization Pathways for Thienopyridine Formation

Classic heterocyclization pathways offer robust methods for building the target scaffold, either by forming the pyridine ring onto a thiophene or vice-versa.

Pictet-Spengler Reaction: An important strategy for forming the piperidine ring is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjh.edu For the synthesis of the target molecule, this would involve using 3-(2-aminoethyl)thiophene as the starting material. Reaction with an aldehyde (e.g., formaldehyde) generates an intermediate iminium ion, which then undergoes electrophilic attack onto the electron-rich C2 position of the thiophene ring to yield the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core. google.comnih.govresearchgate.net This method is widely used for the synthesis of the isomeric thieno[3,2-c]pyridines and is directly analogous. google.comnih.gov

Thiophene Annulation onto a Pyridine Ring: An alternative heterocyclization involves constructing the thiophene ring onto a pre-formed, suitably functionalized pyridine derivative. For example, starting with a tetrahydroisoquinoline-3(2H)-thione, reaction with various halogenated reagents like N-aryl-2-chloroacetamides can lead to the formation of the fused thiophene ring, yielding 1-amino-N-substituted-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides. nih.gov

Denitrogenative Transformation: A modern, metal-free approach involves a three-step sequence starting from thiophene-2-carbaldehyde. nih.gov The key steps are a one-pot triazolation, a modified Pomeranz-Fritsch reaction to create a fused thieno[2,3-c] researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridine system, and a final acid-mediated denitrogenative transformation that yields the desired substituted thieno[2,3-c]pyridine. nih.gov This method avoids harsh conditions and metal catalysts. nih.gov

Photochemical Synthesis Routes to Dihydrothienopyridines

Photochemical methods offer novel, mild approaches to complex heterocyclic structures, often enabling reactions that are difficult under thermal conditions. While direct photochemical syntheses of this compound are not yet prevalent, analogous reactions for related scaffolds highlight the potential of this strategy.

For example, the photochemical synthesis of tetrahydroquinolines, the benzo-analogue of the target system, has been achieved. nih.govresearchgate.net One such method involves a photochemically induced radical annulation between N-alkyl anilines and maleimides, mediated by an electron donor-acceptor (EDA) complex, which proceeds without a catalyst under visible light. nih.gov Another approach uses a visible-light-promoted formal [4+2] cycloaddition. researchgate.net Adapting these methods by replacing the aniline (B41778) precursor with a corresponding 3-aminothiophene derivative could provide a novel entry to the thieno[2,3-c]pyridine core.

Furthermore, UV-mediated cyclization of biaryl O-acetyl oximes has been successfully used to synthesize phenanthridines, demonstrating a light-induced intramolecular C-C bond formation to create a fused system. beilstein-journals.org

Precursor Chemistry and Starting Material Utilization in this compound Synthesis

The selection of appropriate starting materials is fundamental to the successful synthesis of the target scaffold. The choice of precursor is dictated by the chosen synthetic strategy.

Table 2: Key Precursors for this compound Synthesis

Synthetic Strategy Thiophene Ring Precursor(s) Pyridine Ring Precursor(s) Other Reagents Ref
Gewald Reaction Elemental Sulfur N-substituted-4-piperidone, Active methylene nitrile (e.g., ethyl cyanoacetate) Base (e.g., morpholine, piperidinium borate) researchgate.net, thieme-connect.com
Pictet-Spengler Reaction 3-(2-Aminoethyl)thiophene Aldehyde or Ketone (e.g., formaldehyde) Acid catalyst nih.gov, researchgate.net
Denitrogenative Transformation Thiophene-2-carbaldehyde Aminoacetaldehyde dimethyl acetal Sodium azide, Acid nih.gov
Thiophene Annulation N-Aryl-2-chloroacetamide Tetrahydroisoquinoline-3(2H)-thione derivative Base (e.g., Na2CO3) nih.gov

Advanced Functionalization and Derivatization of the this compound Scaffold

Once the core 4,5,6,7-tetrahydrothieno[2,3-c]pyridine ring system is assembled, it can be further modified to create a diverse range of derivatives.

The secondary amine of the piperidine ring is a common site for functionalization. Standard N-alkylation or N-acylation reactions can be performed to introduce various substituents at the 6-position.

The thiophene ring, being electron-rich, is susceptible to electrophilic substitution. Reactions such as acylation (acetylation, benzoylation) and nitration are expected to occur primarily at the C3 position, which is the most activated position for electrophilic attack on the thieno[2,3-c] system, analogous to the reactivity of related aromatic thienopyridines. researchgate.netrsc.org

Derivatives obtained directly from the primary synthesis can also be elaborated. For instance, the 2-amino group installed via the Gewald reaction is a versatile handle. It can be reacted with isocyanates or isothiocyanates, often catalyzed by copper(II) acetate, to form a variety of urea (B33335) and thiourea (B124793) derivatives. researchgate.net In a more advanced transformation, this amino group can undergo a Paal-Knorr reaction with 2,5-dimethoxytetrahydrofuran (B146720) to construct a pyrrole (B145914) ring, affording 1-(1-pyrrolyl) derivatives. nih.gov

Regioselective Substitutions on the Thiophene Ring

Regioselective functionalization of the thiophene ring within the this compound scaffold is crucial for fine-tuning the biological activity of its derivatives. The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes, which are precursors to many thieno[2,3-c]pyridine derivatives. nih.govnih.gov This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur. nih.gov While this method is highly effective for creating substituted 2-aminothiophenes, it is primarily used for the synthesis of the aromatic thiophene ring system. nih.gov

For partially saturated systems like 2-amino-4,5-dihydrothiophenes, alternative strategies are employed. One such approach involves the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization to yield trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. nih.govacs.org Another method utilizes the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. nih.govacs.org

Modifications and Substitutions on the Pyridine Moiety

Modifications to the pyridine moiety of the this compound system are extensively explored to develop new derivatives with enhanced properties. A common strategy involves the alkylation or arylation of the nitrogen atom of the pyridine ring. For instance, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) can be alkylated with various haloacetates, such as methyl 2-chloro-o-chlorophenylacetate or ethyl 2-chloro-o-methyl-phenylacetate, in the presence of a base like potassium carbonate in dimethylformamide. google.com

The introduction of substituents on the pyridine ring can also be achieved through cyclization reactions. The Pictet-Spengler reaction, for example, allows for the cyclocondensation of 2-thienylethylamine with aldehydes to form the thieno[2,3-c]pyridine structure. igi-global.com This reaction can be performed under mild microwave conditions. igi-global.com Furthermore, N-substituted 4-piperidones can serve as precursors in the Gewald synthesis to directly incorporate substituents on the pyridine ring of the resulting 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. nih.gov

Derivatization of existing functional groups on the pyridine ring is another key approach. For example, the hydroxyl group in methyl (S)-α-(7-hydroxy-4,5,6,7-tetrahydro-5-thieno[3,2-c]pyridyl)-o-chlorophenylacetate can be converted to a leaving group and subsequently reduced to afford the desired product. google.com

Introduction of Diverse Chemical Groups

A wide array of chemical groups can be introduced onto the this compound scaffold to modulate its physicochemical and biological properties.

Carboxamides, Esters, and Cyano Groups:

The introduction of carboxamide, ester, and cyano groups is often achieved during the initial synthesis of the thieno[2,3-c]pyridine ring system. The Gewald reaction, utilizing 2-cyanoacetamide (B1669375), malononitrile, or ethyl cyanoacetate, can directly yield 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamides, -3-carbonitriles, or -3-carboxylates, respectively. nih.govorientjchem.org These functional groups can be further modified. For instance, 3-carboxamides can be prepared by the direct amidation of the corresponding 3-carboxylic acids. nih.gov The cyano group is a versatile handle for further transformations. researchgate.net For example, 1-aryl-4-cyano-8-fluoro-1,2-dihydro nih.govbenzothieno[2,3-c]pyridin-3(4H)-ones can be synthesized by reacting α,β-unsaturated ketones with 2-cyanoacetamide in the presence of potassium hydroxide. nih.gov

Starting MaterialReagentProductReference
N-substituted 4-piperidone2-Cyanoacetamide, Sulfur2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide nih.gov
N-substituted 4-piperidoneMalononitrile, Sulfur2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile nih.gov
α,β-Unsaturated ketones2-Cyanoacetamide, Potassium hydroxide1-Aryl-4-cyano-8-fluoro-1,2-dihydro nih.govbenzothieno[2,3-c]pyridin-3(4H)-one nih.gov

Phenyl and Aryl Groups:

Phenyl and other aryl groups can be incorporated at various positions. wikipedia.org For instance, 4-arylthieno[2,3-b]pyridine-2-carboxamides can be synthesized via Thorpe-Ziegler reactions. mdpi.com Tethered aryl groups can be appended at the C-5 position of 2-amino-3-carboxamido-thieno[2,3-b]pyridine by introducing a propyl-aryl group. mdpi.com

Sulfamoyl Groups:

The introduction of sulfamoyl groups can be achieved through various synthetic routes. For example, 5-benzyl-3-methyl-8-(substituted sulfonyl)-4-oxo-4,5-dihydrothieno[3,2-e] nih.govnih.govgoogle.comtriazolo[4,3-a]pyrimidine-2-carboxamides can be synthesized by the oxidation of the corresponding sulfide (B99878) with potassium permanganate. nih.gov

Quinolinyl Groups:

The synthesis of quinolinyl-containing thienopyridines has been reported, often involving the construction of the quinoline (B57606) ring onto the thienopyridine scaffold. nih.gov

Amino Acid Residues:

Amino acid residues can be introduced, for example, by reacting methyl N-(2-(2-thienyl)-2-hydroxyethyl)2-o-chlorophenylglycinate with formaldehyde (B43269) to form a 5-(2-thienyl)-3-(1-methoxycarbonyl-o-chlorobenzyl)-1,3-oxazoline intermediate, which can then be further transformed. google.com

Annulation Reactions for Novel Fused Polycyclic Thienopyridine Systems

Annulation reactions are employed to construct novel fused polycyclic systems containing the thienopyridine core, leading to compounds with unique structural and biological properties.

One approach involves the cyclization of appropriately substituted thienopyridines. For example, the thiourea derivative of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo cyclization under different conditions to yield various pyridothienopyrimidine derivatives. nih.govresearchgate.net Further reactions of these derivatives can lead to more complex fused systems like pyrido[4',3':4,5]thieno[2,3-d]triazolo[1,5-a]pyrimidines. nih.govresearchgate.net

Another strategy involves building a new ring onto the existing thienopyridine framework. For instance, a pyrazolo[1,5-a]thieno[2,3-e]pyrimidine scaffold can be synthesized, and subsequent reactions can modify this new fused system. mdpi.comnih.gov Two-step electrochemical annulation has also been developed as a method for preparing fused systems. nih.gov Additionally, the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with reagents like formic acid or formamide (B127407) can lead to the formation of pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives. nih.gov

Starting MaterialReactionProductReference
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate derived thioureaCyclizationPyridothienopyrimidine derivatives nih.govresearchgate.net
3-Aminothieno[2,3-b]pyridine-2-carboxamidesReaction with formic acid/formamidePyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives nih.gov

Structure-Activity Relationship (SAR) Studies in this compound Derivatives

The biological activity of derivatives based on the this compound core is profoundly influenced by the nature and position of their substituents. Structure-activity relationship (SAR) studies are crucial in elucidating these dependencies, guiding the design of more potent and selective agents. Thienopyridines, including the this compound isomer, are known for a broad spectrum of biological activities, such as anti-inflammatory, antimicrobial, and antitumor effects. mdpi.com

Impact of Functional Group Variations on Biological Activity

The introduction of various functional groups onto the this compound framework can dramatically alter the biological profile of the resulting molecules. Research on related pyridine and thienopyridine derivatives has demonstrated that specific substituents can enhance or diminish their therapeutic potential.

For instance, studies on pyridine derivatives have shown that the presence and positioning of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can augment their antiproliferative activity against cancerous cell lines. researchgate.net Conversely, the inclusion of bulky groups or halogen atoms in the structure tends to result in lower antiproliferative effects. researchgate.net In the context of thieno[2,3-b]pyridine (B153569) derivatives, which share a similar heterocyclic core, modifications at the 3- and 6-positions have been explored to develop allosteric modulators of the A1 adenosine (B11128) receptor. researchgate.net

The isosteric replacement of a benzene ring with a thiophene ring is a common strategy in medicinal chemistry. mdpi.com This substitution can be seen in several FDA-approved drugs. mdpi.com For derivatives of 4,5-dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-c]pyrimidine, which are structurally related to the core topic, the nature of the substituent at position 3 (such as cyano, ethoxycarbonyl, carboxamide, or thienyl carbonyl groups) significantly influences the outcomes of reactions like halogenation, reduction, and alkylation, thereby affecting their potential biological activity. nih.gov

Furthermore, the synthesis of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-based β-aminonitriles and their subsequent conversion to β-amino carboxamides and (thio)ureas have yielded compounds with weak to moderate antitumor activity against A549 and K562 cancer cell lines. researchgate.netphiab.com The reactivity of the C-2 amino function of the thiophene ring was found to be crucial for these derivatizations. researchgate.netphiab.com

Interactive Table: Impact of Functional Groups on Biological Activity of Thienopyridine Derivatives

Compound Series Functional Group Variation Observed Biological Effect Reference
Pyridine Derivatives-OMe, -OH, -C=O, -NH2Enhanced antiproliferative activity researchgate.net
Pyridine DerivativesHalogen atoms, bulky groupsLower antiproliferative activity researchgate.net
4,5,6,7-tetrahydrothieno[2,3-c]pyridine-based compoundsβ-aminonitriles, β-amino carboxamides, (thio)ureasWeak to moderate antitumor activity researchgate.netphiab.com
6-aryl-3-amino-thieno[2,3-b]pyridinesIntroduction of various aryl groupsPotent inhibition of nitric oxide production nih.gov
Thieno[2,3-b]pyridine-based compoundsSubstituted thiourea, maleimide, and cyclopentylideneamino moietiesPromising antimicrobial and anticancer activities ekb.eg

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional conformation of a molecule is a critical determinant of its interaction with biological targets. For this compound derivatives, the flexibility of the dihydro-pyridine ring and the orientation of its substituents can significantly impact binding affinity and efficacy.

In studies of related thienopyridinium and thienopyrimidinium derivatives as choline (B1196258) kinase inhibitors, molecular docking has shown that these ligands adopt an elongated conformation within the binding site of the protein. nih.gov This conformation differs from that of the co-crystallized ligand, a difference attributed to the linker's length and flexibility, as well as the size of the cationic head group. nih.gov The binding of these ligands can induce conformational changes in the target protein, such as in the loop connecting helices D and E of choline kinase, which may affect its biological function. nih.gov

The interaction of these molecules is often stabilized by hydrophobic interactions and cation-π interactions with aromatic residues in the binding site. nih.gov The specific conformation adopted by the ligand allows for optimal placement of its functional groups to engage in these interactions, highlighting the importance of conformational freedom and preference in biological activity.

Enantioselective Synthesis and Stereochemical Effects on Biological Potency

Many biologically active molecules are chiral, and their enantiomers can exhibit significantly different pharmacological and toxicological profiles. While specific studies on the enantioselective synthesis of this compound are not prevalent in the reviewed literature, the principles can be inferred from related heterocyclic systems. For instance, a rapid and simple procedure for the enantioselective preparation of 2- and 3-substituted 2,3-dihydro phiab.comnih.govdioxino[2,3-b]pyridine derivatives has been described. nih.gov

The well-known antiplatelet agent clopidogrel (B1663587), a thienopyridine derivative, is a prodrug that is metabolized by cytochrome P450 enzymes to its active metabolite. nih.gov The stereochemistry of clopidogrel is crucial for its activity, as only the (S)-enantiomer possesses the desired therapeutic effect. This underscores the importance of stereochemistry in the biological potency of thienopyridine derivatives. The development of synthetic methods that provide access to enantiomerically pure forms of this compound derivatives is therefore a critical area of research for unlocking their full therapeutic potential.

Advanced Computational Chemistry Approaches in this compound Research

Computational chemistry provides powerful tools to investigate the properties of molecules at the atomic level, offering insights that can guide the design and synthesis of new therapeutic agents.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the molecular basis of ligand-target recognition and in screening virtual libraries of compounds for potential biological activity.

For derivatives of 4,5-dihydro-1H-thieno[2',3':2,3]thiepino[4,5-c]pyrazole-3-carboxamide, a related tricyclic system, molecular docking simulations were performed to investigate their binding to the epidermal growth factor receptor (EGFR). nih.gov These simulations revealed that the binding modes of the studied compounds were similar to that of the known inhibitor gefitinib, with hydrogen bond interactions with key residues like MET769 being crucial for stabilization. nih.gov

In another study, docking of pyrazolo[1,5-a]thieno[2,3-c]pyrimidine derivatives into the GABAA receptor benzodiazepine (B76468) binding site was performed to predict their potential as receptor modulators. nih.gov Molecular dynamics simulations further refined the understanding of the ligand-protein interactions. nih.gov Similarly, docking studies of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chain have been used to design potent EGFR inhibitors. ekb.eg

Interactive Table: Molecular Docking Studies of Thienopyridine-Related Compounds

Compound Series Biological Target Key Interactions Observed Reference
4,5-dihydro-1H-thieno[2',3':2,3]thiepino[4,5-c]pyrazole-3-carboxamidesEGFRHydrogen bonds with MET769 nih.gov
Pyrazolo[1,5-a]thieno[2,3-c]pyrimidine derivativesGABAA ReceptorInteraction with benzodiazepine binding site nih.gov
Aminopyrimidine derivatives with a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chainEGFRBinding mode similar to AZD9291 ekb.eg
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivativesα-amylaseStrong binding affinity, with compound 4e showing a docking score of -7.43 kcal/mol researchgate.net

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. DFT calculations can provide valuable insights into the chemical behavior of this compound derivatives.

Studies on related dihydrothiophenone derivatives have utilized DFT to predict their reactivity and reactive sites. nih.gov By calculating global and local reactivity descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, HOMO-LUMO gap, hardness, and softness, researchers can rationalize the reactivity patterns of these molecules. nih.gov For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

The molecular electrostatic potential (MESP) is another important property derived from DFT calculations, which helps in identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov In studies of other heterocyclic systems, DFT has been successfully employed to determine the most active sites in the molecules and to correlate their electronic properties with their pharmacological potential. nih.gov These computational approaches are invaluable for understanding the intrinsic chemical nature of this compound systems and for designing new derivatives with desired reactivity and biological profiles.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling and virtual screening are powerful computational techniques employed in the early stages of drug discovery to identify novel ligands for a specific biological target. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a target and elicit a biological response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

The process of pharmacophore-based virtual screening begins with the generation of a pharmacophore model. This can be done in two primary ways: ligand-based or structure-based. Ligand-based modeling derives the pharmacophore from a set of known active molecules, assuming they share a common binding mode. In contrast, structure-based modeling utilizes the 3D structure of the target protein, often with a bound ligand, to define the key interaction points. For thieno[2,3-c]pyridine systems, where the crystal structure of a specific target complex might not be available, ligand-based approaches are particularly valuable.

Once a pharmacophore model is established, it is used as a 3D query to search large chemical databases for molecules that match the defined features and their spatial arrangement. This virtual screening process can efficiently filter millions of compounds to a manageable number of potential hits for further experimental testing. For instance, in the exploration of related heterocyclic systems like imidazo[1,2-a]pyridines for visceral leishmaniasis, a collaborative virtual screening approach was used. rsc.org This involved using a known active compound as a "seed" to probe proprietary databases, leading to the rapid identification of new chemotypes with improved activity and selectivity. rsc.org

In the context of thieno[2,3-b]pyridine analogues, a structural isomer of the title compound, in silico methods have been applied to explore their chemical space and identify potential anticancer agents. rsc.org Molecular modeling and docking studies suggested that these compounds could inhibit phosphoinositide-specific phospholipase C (PLC), and a subsequent virtual screen using a PLC model identified new derivatives with enhanced specificity. rsc.org Similarly, for sesquiterpene pyridine alkaloids, pharmacophore models have been constructed to identify the key structural features responsible for their biological activity, such as hydrogen bond acceptors, donors, and hydrophobic groups within the pyridine ring. researchgate.net

The general workflow for identifying novel ligands for a target using pharmacophore modeling and virtual screening is summarized in the table below.

StepDescriptionKey Considerations
1. Target Selection & Data CollectionIdentify the biological target and gather a set of known active and inactive compounds.The quality and diversity of the input data are crucial for building a robust model.
2. Pharmacophore Model GenerationDevelop a 3D pharmacophore model based on the chemical features of the active compounds (ligand-based) or the target's binding site (structure-based).The model should be statistically validated to ensure its predictive power.
3. Database PreparationPrepare a large database of chemical compounds for screening. This involves generating 3D conformations for each molecule.The database can be from commercial sources, public repositories, or proprietary collections.
4. Virtual ScreeningUse the pharmacophore model as a 3D query to search the prepared database for molecules that match the pharmacophoric features.Flexible searching algorithms can be used to account for the conformational flexibility of the molecules.
5. Hit Filtering and PrioritizationFilter the initial hits based on various criteria such as drug-likeness (e.g., Lipinski's rule of five), ADME properties, and visual inspection.The goal is to select a diverse and promising set of compounds for experimental validation.
6. Experimental ValidationSynthesize and test the prioritized hits in biological assays to confirm their activity.The feedback from experimental results can be used to refine the pharmacophore model.

In silico Prediction of Biological Properties and Optimization Strategies

In silico prediction of biological properties, often encompassing ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles, is a critical component of modern drug discovery and lead optimization. These computational methods allow for the early assessment of a compound's potential to become a successful drug by flagging potential liabilities before significant resources are invested in synthesis and testing. For derivatives of the this compound scaffold, these predictive models can guide the design of analogues with improved pharmacokinetic and pharmacodynamic properties.

A key aspect of in silico evaluation is the prediction of a compound's drug-likeness, often assessed using rules like Lipinski's rule of five. These rules are based on the physicochemical properties of known oral drugs and can help to identify compounds with a higher probability of good oral bioavailability. For instance, in a study of new fluorine-containing thieno[2,3-b]pyridine derivatives, in silico analysis of their potential biological activity and bioavailability was performed. researchgate.net The calculated molecular weights of these compounds were found to be lower than 400, in keeping with Lipinski's "rule of five". researchgate.net

Molecular docking is another powerful in silico tool that predicts the preferred binding orientation of a ligand to its target protein. This can provide insights into the molecular basis of activity and guide the design of more potent inhibitors. For example, in the development of thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors, molecular docking was used to understand the interactions of the synthesized ligands with the target protein. nih.gov Similarly, for a series of rsc.orgbenzothieno[2,3-c]pyridines, in silico ADME profile studies were conducted alongside their synthesis and anticancer screening. nih.gov

The following table summarizes some of the key in silico predicted properties for a selection of thieno[2,3-c]pyridine and related derivatives from various research studies.

Compound ClassPredicted PropertiesKey FindingsReference
Thieno[2,3-c]pyridine derivativesADME, Molecular Docking (Hsp90)Identified potential Hsp90 inhibitors with a broad spectrum of anticancer activity. Docking revealed crucial molecular interactions. nih.gov
rsc.orgBenzothieno[2,3-c]pyridinesADME profileSynthesized compounds showed prominent growth inhibition against various cancer cell lines. nih.gov
4,5-Dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-c]pyrimidine derivativesMolecular Docking (GABA-A Receptor)Molecular dynamics simulations suggested that specific derivatives are likely agonists at the α1β2γ2-GABA-A receptor. mdpi.com
Fluorine-containing thieno[2,3-b]pyridinesBioavailability (Lipinski's rule)The synthesized compounds showed physicochemical properties consistent with good bioavailability. researchgate.net

Optimization strategies for the this compound scaffold would involve using these in silico predictions to guide chemical modifications. For example, if a promising compound is predicted to have poor solubility, chemical groups that increase polarity could be introduced. If a compound is predicted to be a substrate for a specific metabolic enzyme, the susceptible site could be modified to improve its metabolic stability. This iterative cycle of design, in silico prediction, synthesis, and biological testing is central to modern medicinal chemistry.

Spectroscopic and Crystallographic Investigations of this compound Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the this compound system. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms, allowing for unambiguous structural assignment and conformational analysis.

In the ¹H NMR spectrum of a this compound derivative, the protons on the thiophene ring typically appear as doublets in the aromatic region, with their chemical shifts and coupling constants being characteristic of their position relative to the sulfur atom and the fused pyridine ring. The protons on the dihydropyridine (B1217469) ring would be expected in the aliphatic region, likely as multiplets, with their chemical shifts indicating the nature of the substituents on the nitrogen and carbon atoms.

For example, in the related tetrahydrothieno[3,2-c]pyridine system, the protons of the dihydropyridine ring appear as triplets at approximately 2.87 ppm and 3.21 ppm, while the CH₂ group adjacent to the thiophene ring is a singlet at 3.95 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being sensitive to their hybridization and electronic environment. The quaternary carbons of the ring fusion and those bearing substituents would be readily identifiable.

Detailed NMR data is available for the closely related 4,5-dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-e]pyrimidine system. For instance, in 4-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carbonitrile, the protons on the thiophene ring (H-7 and H-8) appear as doublets at 8.36 and 7.71 ppm, respectively, with a coupling constant of 4.0 Hz. mdpi.com The methyl group on the nitrogen appears as a singlet at 3.73 ppm. mdpi.com The ¹³C NMR spectrum shows the carbonyl carbon at 163.76 ppm and the other aromatic and aliphatic carbons at their expected chemical shifts. mdpi.com

The following table presents representative ¹H NMR chemical shifts for protons in structures related to this compound.

Compound/FragmentProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
4-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carbonitrileH-28.44s- mdpi.com
H-78.36d4.0 mdpi.com
H-87.71d4.0 mdpi.com
NCH₃3.73s- mdpi.com
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylatethiophene H7.44s- rsc.org
CH₂ (adjacent to thiophene)3.95s- rsc.org
CH₂ (dihydropyridine)3.21t5.8 rsc.org
CH₂ (dihydropyridine)2.87t5.7 rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, FTIR can confirm the presence of key structural features such as C-H bonds (aromatic and aliphatic), C=C and C=N bonds within the heterocyclic rings, and the C-S bond of the thiophene ring.

For a typical this compound derivative, the FTIR spectrum would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings typically fall in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is generally weaker and appears at lower wavenumbers.

In a study of 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-yl)-6-methylpyridine, a related heterocyclic system, the aromatic C-H stretching was observed at 3032 cm⁻¹, while C=N and C=C stretching vibrations were found at 1541-1580 cm⁻¹ and 1483 cm⁻¹, respectively. researchgate.net For rsc.orgbenzothieno[2,3-c]pyridin-3(4H)-one derivatives, the N-H stretching of the lactam is seen around 3336 cm⁻¹, the aromatic C-H stretch at ~3070 cm⁻¹, aliphatic C-H at ~2900 cm⁻¹, and the carbonyl (C=O) stretch at ~1674 cm⁻¹. nih.gov

The table below summarizes some characteristic FTIR absorption bands for functional groups relevant to the this compound scaffold, based on data from related compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound Class
Aromatic C-HStretching~3100 - 3000Pyridine-imidazole derivatives researchgate.net
Aliphatic C-HStretching~3000 - 2850 rsc.orgBenzothieno[2,3-c]pyridines nih.gov
C=C / C=NStretching~1600 - 1450Pyridine-imidazole derivatives, rsc.orgBenzothieno[2,3-c]pyridines researchgate.netnih.gov
N-HStretching~3400 - 3300 rsc.orgBenzothieno[2,3-c]pyridines nih.gov
C-NStretching~1350 - 1000Pyridine-imidazole derivatives researchgate.net

X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation

For the thieno[2,3-c]pyridine class of compounds, X-ray crystallography can confirm the planarity of the fused ring system and determine the conformation of any non-aromatic portions of the molecule, such as the dihydropyridine ring in this compound. It also reveals how molecules pack in the solid state, providing insights into intermolecular interactions such as hydrogen bonding and π-stacking.

While a specific crystal structure for the parent this compound was not found in the surveyed literature, studies on related thienopyridine systems provide valuable insights. For example, an X-ray crystallographic study of thieno[2,3-b:4,5-b']dipyridine, a more complex fused system, showed that the individual rings are planar, but there is a slight dihedral angle between the two pyridine rings. researchgate.net Upon protonation, the largest changes in bond angles and bond lengths occurred in the protonated pyridine ring. researchgate.net

In another example, the crystal structure of 1,2,4-triazolo[4,3-a]pyridine-3-amine, which also features a fused pyridine ring, was determined to be in the monoclinic system with the space group P2₁/n. mdpi.com Such detailed structural information is crucial for validating computational models and understanding the steric and electronic properties of these heterocyclic systems. The disruption of crystal packing in thieno[2,3-b]pyridines through the introduction of bulky groups has been shown to improve their anti-proliferative activity, highlighting the importance of solid-state structure on biological function. mdpi.com

The table below outlines the type of structural information that can be obtained from an X-ray crystallographic analysis of a this compound derivative.

Structural ParameterInformation ProvidedSignificance
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.Fundamental crystallographic data for the compound.
Space GroupThe symmetry elements of the crystal lattice.Describes the symmetry of the molecular packing.
Bond LengthsThe distances between the nuclei of bonded atoms.Confirms the nature of the chemical bonds (single, double, etc.) and can indicate electronic effects.
Bond AnglesThe angles between adjacent chemical bonds.Defines the geometry around each atom and the overall shape of the molecule.
Torsion AnglesThe dihedral angles that describe the conformation of the molecule.Crucial for understanding the 3D shape, especially of flexible parts like the dihydropyridine ring.
Intermolecular InteractionsIdentifies hydrogen bonds, π-stacking, and other non-covalent interactions between molecules in the crystal.Explains the stability of the crystal lattice and can be relevant to physical properties like solubility and melting point.

Biological Activities and Mechanistic Studies of 4,5 Dihydrothieno 2,3 C Pyridine Derivatives

Modulation of Specific Enzymes and Receptors by 4,5-Dihydrothieno[2,3-c]pyridine Compounds

P2Y12 Receptor Antagonism and Antiplatelet Mechanisms

Derivatives of the isomeric 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) scaffold are well-established as potent antagonists of the P2Y12 receptor, a crucial player in platelet activation and aggregation. nih.govwikipedia.org This antagonistic action forms the basis of their clinical use as antiplatelet drugs in the management of cardiovascular diseases. wikipedia.org

Ticlopidine (B1205844), chemically known as 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, is a prodrug that, upon metabolic activation, irreversibly blocks the P2Y12 receptor. nih.govgoogle.comresearchgate.net This blockade prevents adenosine (B11128) diphosphate (B83284) (ADP) from binding to the receptor, which in turn inhibits the activation of the glycoprotein (B1211001) GPIIb/IIIa complex, a key step in platelet aggregation. google.comnih.gov The antiplatelet effects of ticlopidine typically begin within two days of administration, with maximal inhibition observed after three to five days. nih.govresearchgate.net

Prasugrel, another thienopyridine derivative with the chemical name 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate, also functions as an irreversible P2Y12 receptor antagonist. researchgate.netcu.edu.eg Similar to ticlopidine, it is a prodrug that undergoes metabolic conversion to its active metabolite, which then covalently binds to the P2Y12 receptor. researchgate.netcu.edu.eg This action effectively blocks ADP-mediated platelet activation and aggregation. researchgate.net

Recent research has also explored other isomers, such as thieno[2,3-b]pyridine (B153569) derivatives, as potential novel P2Y12 inhibitors, with some compounds demonstrating greater in vitro anti-platelet activity compared to clopidogrel (B1663587) and showing synergistic effects with aspirin. nih.gov

Table 1: P2Y12 Receptor Antagonists

Compound Name Chemical Structure Mechanism of Action
Ticlopidine 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Irreversible P2Y12 receptor antagonist

Kinase Inhibition Profiles (e.g., PAK1, other relevant kinases)

The thieno[2,3-c]pyridine (B153571) scaffold has been identified as a promising starting point for the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is often implicated in diseases like cancer.

PAK1 Inhibition: P21-activated kinase 1 (PAK1) is a serine/threonine kinase involved in various cellular processes, including cell proliferation, migration, and survival. Its overexpression is linked to a poor prognosis in several cancers. Through high-throughput virtual screening, the tetrahydrothieno[2,3-c]pyridine scaffold was identified as a lead for targeting PAK1. nih.gov Structure-based optimization led to the discovery of a potent PAK1 inhibitor, compound 7j , which exhibited an IC50 value of 209 nM. nih.gov Mechanistic studies revealed that this compound induces G2/M cell cycle arrest by targeting the PAK1-cdc25c-cdc2 pathway and also inhibits the MAPK-ERK and MAPK-JNK cascades, ultimately leading to cell death in triple-negative breast cancer cells. nih.gov

Other Kinase Inhibition: Derivatives of the related thieno[2,3-b]pyridine scaffold have been investigated as inhibitors of other kinases. For instance, a series of 3-amino-thieno[2,3-b]pyridine derivatives were identified as inhibitors of the non-receptor tyrosine kinase c-Src, which is involved in tumor progression. researchgate.net Additionally, compounds with a 4,5-dihydro-1H- nih.govgoogle.comdithiolo[3,4-c]quinoline-1-thione structure, which can be considered a modified thienopyridine system, have shown significant inhibitory activity against kinases such as JAK3 and NPM1-ALK. nih.gov Furthermore, 4,5-dihydro-1H-thieno[2',3':2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives have been identified as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov

Table 2: Kinase Inhibitors

Compound Target Kinase IC50
Compound 7j PAK1 209 nM nih.gov
Compound 2a JAK3 0.36 µM nih.gov
Compound 2b JAK3 0.38 µM nih.gov
Compound 2c JAK3 0.41 µM nih.gov
Compound 2q JAK3 0.46 µM nih.gov
Compound 2a NPM1-ALK 0.54 µM nih.gov
Compound 2b NPM1-ALK 0.25 µM nih.gov

Heat Shock Protein 90 (Hsp90) Inhibitory Mechanisms

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in stabilizing a number of "client" proteins, many of which are oncoproteins involved in cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

Thieno[2,3-c]pyridine derivatives have emerged as a new class of Hsp90 inhibitors. In a study, a series of these compounds were synthesized and screened for their anticancer activity. mdpi.com Compound 6i was identified as a potent inhibitor, demonstrating significant activity against several cancer cell lines, including HSC3 (head and neck), T47D (breast), and RKO (colorectal) with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively. mdpi.com Mechanistic investigations showed that compound 6i induces G2 phase cell cycle arrest. mdpi.com Molecular docking studies suggested that these compounds interact with the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its function. mdpi.com

Relatedly, dual inhibitors targeting both Hsp90 and phosphoinositide 3-kinase alpha (PI3Kα) have been developed using a thieno[2,3-d]pyrimidine (B153573) scaffold, an isomer of the thieno[2,3-c]pyridine core. ontosight.ai

Table 3: Hsp90 Inhibitors

Compound Target Cell Line IC50
Compound 6i HSC3 (Head and Neck Cancer) 10.8 µM mdpi.com
Compound 6i T47D (Breast Cancer) 11.7 µM mdpi.com

Hedgehog Acyltransferase (HHAT) Inhibition and Signaling Pathway Modulation

The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation is implicated in the growth of various cancers. Hedgehog acyltransferase (HHAT) is a key enzyme in this pathway, responsible for the N-terminal palmitoylation of Hh proteins, a modification crucial for their signaling activity. Therefore, inhibiting HHAT presents a promising strategy for blocking Hh-dependent cancer growth.

A series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been identified as potent inhibitors of HHAT. Structure-activity relationship (SAR) studies have revealed that the absolute configuration at the 4-position of the thienopyridine core is critical for inhibitory potency, with the (R)-enantiomers showing significantly higher activity. A notable example is the "RU-SKI" class of inhibitors. For instance, RUSKI-201 has been shown to be an on-target inhibitor with limited off-target toxicity. Further optimization led to the development of IMP-1575, which is reported to be a highly potent HHAT inhibitor. nih.gov The inhibitory mechanism involves the binding of these compounds to HHAT, thereby preventing the palmitoylation of Hh proteins and disrupting the downstream signaling cascade.

Table 4: HHAT Inhibitors

Compound Target Potency
RUSKI-201 HHAT On-target inhibitor
IMP-1575 HHAT Highly potent inhibitor nih.gov
(+)-6 HHAT Two-fold more potent than racemic mixture

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition and Neurological Implications

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of neurodegenerative disorders like Alzheimer's disease.

While research on simple this compound derivatives as cholinesterase inhibitors is limited, more complex molecules incorporating a thienopyridine scaffold have shown activity. A study on novel hexahydrobenzo mdpi.comthieno[2,3-b]quinolines and related structures, which contain a thieno[2,3-b]pyridine core, revealed potent inhibition of both AChE and BChE. cu.edu.eg For example, compound 2h (3,7-dimethyl-1,2,3,4,7,8,9,10-octahydrobenzo mdpi.comthieno[2,3-b]quinolin-11-amine) exhibited an IC50 value of 9.24 x 10⁻² µM against AChE, surpassing the activity of the known inhibitor tacrine. cu.edu.eg Compound 2e (1,7-dimethyl-1,2,3,4,7,8,9,10-octahydrobenzo mdpi.comthieno[2,3-b]quinolin-11-amine) showed excellent inhibition of BChE with an IC50 of 0.58 x 10⁻² µM. cu.edu.eg These findings suggest that the thienopyridine scaffold can be a valuable component in the design of new cholinesterase inhibitors for potential use in neurological conditions.

Table 5: Cholinesterase Inhibitors

Compound Target Enzyme IC50 (µM)
Compound 2h Acetylcholinesterase (AChE) 0.0924 cu.edu.eg

Tubulin Polymerization Inhibition and Cell Cycle Regulation

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with tubulin polymerization are effective anticancer drugs as they can arrest the cell cycle and induce apoptosis.

Derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine (B1355546) have been identified as novel antitubulin agents. researchgate.net A study focused on two such compounds, 3a and 3b , and their effects on cell growth and the cell cycle. researchgate.net These compounds were shown to inhibit cell growth and cause an accumulation of cells in the G2/M phase of the cell cycle, which is a characteristic effect of tubulin polymerization inhibitors. researchgate.net This cell cycle arrest is a direct consequence of the disruption of microtubule dynamics, ultimately leading to the inhibition of cancer cell proliferation. Other thieno[2,3-b]pyridine derivatives have also been shown to induce G2/M cell cycle arrest in cancer cells. nih.govmdpi.com

Table 6: Tubulin Polymerization Inhibitors and Cell Cycle Modulators

Compound Biological Effect
Compound 3a Inhibition of cell growth, G2/M cell cycle arrest researchgate.net
Compound 3b Inhibition of cell growth, G2/M cell cycle arrest researchgate.net
Compound 6i G2 phase cell cycle arrest mdpi.com

Serotonin (B10506) Receptor (e.g., 5-HT1A) Interactions and Neuropharmacological Effects

Derivatives of the thieno[2,3-c]pyridine class have been investigated for their interactions with serotonin (5-HT) receptors, which are crucial mediators of neuronal signaling. The 5-HT1A receptor, in particular, is a well-established target for anxiolytic and antidepressant drugs. Research indicates that certain 4-aryltetrahydrothieno[2,3-c]pyridine derivatives can inhibit the uptake of serotonin, a key mechanism for antidepressant action. nih.gov

Studies have shown that while some compounds in this family exhibit broad-spectrum activity, others can be selective inhibitors of either norepinephrine (B1679862) or serotonin reuptake. nih.gov The neuropharmacological effects are closely tied to the specific substitutions on the thienopyridine core. For instance, lipophilic substituents at the 4-position of the phenyl ring and less lipophilic groups at the 2-position of the thiophene (B33073) ring have been associated with optimal activity. nih.gov The interaction of related heterocyclic structures with various serotonin receptor subtypes, including 5-HT1A and 5-HT7, has been shown to regulate neuronal morphology, such as promoting neurite outgrowth in hippocampal neurons. nih.gov This suggests that thieno[2,3-c]pyridine derivatives, through their modulation of serotonergic pathways, could influence neuronal plasticity. nih.gov

Molecular docking studies on related fused thiopyrano-piperidone-tetrahydrocarboline derivatives have further elucidated the potential for these types of structures to interact with serotonin receptors like 5-HT2A, suggesting that their anxiolytic-like effects may be mediated through the serotonergic system. mdpi.com

Broad-Spectrum Biological Investigations of this compound Analogs

Anticancer and Antiproliferative Activities in Cell-Based Assays

The antiproliferative potential of pyridine-fused heterocyclic compounds has been an active area of research. While direct studies on this compound are specific, the broader class of pyrido[2,3-d]pyrimidine (B1209978) and pyrrolo[2,3-d]pyrimidine derivatives has shown significant anticancer activity. nih.govnih.gov For example, a series of novel pyrido[2,3-d]pyrimidine derivatives demonstrated very strong inhibitory activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov

Similarly, 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives have been identified as broad-spectrum antiproliferative agents, showing potent activity with low micromolar GI50 values against various cancer cells while exhibiting lower cytotoxicity towards normal human fibroblast cells. nih.gov The structure-activity relationship (SAR) studies of these analogs highlight that specific substitutions are crucial for their anticancer effects. nih.gov

Table 1: Antiproliferative Activity of Related Pyridine-Fused Derivatives
Compound ClassCell Line(s)Key FindingsReference
Pyrido[2,3-d]pyrimidinesHCT-116, MCF-7Displayed very strong inhibitory activity compared to doxorubicin. nih.gov
Pyrrolo[2,3-d]pyrimidinesMultiple (NCI-60 panel)Exhibited broad-spectrum anticancer activity with submicromolar GI50 values. nih.gov

Anti-inflammatory Potential

Thieno[2,3-c]pyridine derivatives and related structures are being explored for their anti-inflammatory properties. The mechanism often involves the modulation of key inflammatory pathways. For instance, derivatives of the structurally related furo[3,2-c]pyridine (B1313802) have been developed as potent inhibitors of Janus kinases (JAKs), a family of enzymes crucial for cytokine signaling that drives immune-mediated inflammatory diseases like rheumatoid arthritis. nih.gov One such derivative demonstrated superior anti-inflammatory efficacy compared to the established drug tofacitinib (B832) in in-vivo models. nih.gov

Other studies on 3-hydroxy pyridine-4-one derivatives have confirmed significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema tests. nih.gov The potency of these compounds was found to be influenced by substitutions on the pyridine (B92270) ring, such as the presence of a benzyl (B1604629) group. nih.gov Patents for substituted pyridine compounds also describe their potential use as antiphlogistic (anti-inflammatory) agents, targeting mediators like TNF-α, IL-1β, IL-6, and IL-8. google.com

Table 2: Anti-inflammatory Activity of Related Pyridine Derivatives
Compound ClassModel/TargetKey FindingsReference
Furo[3,2-c]pyridine derivativesJanus Kinase (JAK)Potently inhibited JAK isoforms; showed better in vivo efficacy than tofacitinib. nih.gov
3-Hydroxy pyridine-4-one derivativesCarrageenan-induced paw edemaAll tested compounds showed significant anti-inflammatory activity. nih.gov
Substituted Pyridine CompoundsTNF-α, IL-1β, IL-6, IL-8Described as effective for treating inflammation-mediated diseases. google.com

Antimicrobial, Antiviral, and Antifungal Efficacy

The pyridine nucleus is a common feature in many antimicrobial agents. Hydrazide derivatives of pyridine, for instance, have shown a wide range of biological activities, including antimicrobial and antifungal effects. nih.govnih.gov The incorporation of lipophilic groups into the pyridine structure can enhance biological activity by improving passage through the lipid-rich walls of bacteria. nih.gov

Studies on nicotinic acid benzylidene hydrazide derivatives revealed that compounds with specific substituents, like nitro and dimethoxy groups, were highly active against strains such as S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov Some of these compounds exhibited antimicrobial activity comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov Pyridine-hydrazide derivatives have also demonstrated notable antifungal potential against fluconazole-resistant Candida species. nih.gov

Table 3: Antimicrobial and Antifungal Activity of Pyridine Derivatives
Compound ClassTested StrainsKey FindingsReference
Nicotinic acid benzylidene hydrazidesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerNitro and dimethoxy substituted compounds showed high activity, comparable to standard drugs. nih.gov
Pyridine-carbohydrazidesFluconazole-resistant Candida speciesShowed remarkable potential against C. glabrata, C. parapsilosis, and C. albicans. nih.gov
Isonicotinic acid hydrazide derivativesS. aureus, P. aeruginosaA synthesized thiazole (B1198619) derivative showed weak antimicrobial activity. nih.gov

Antidepressant Effects and Central Nervous System Activities

A significant area of investigation for this compound derivatives is their potential as antidepressant agents. A series of substituted 4-aryltetrahydrothieno[2,3-c]pyridines were synthesized and evaluated for their ability to inhibit the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT). nih.gov Several compounds in the series showed significant inhibition of both neurotransmitters, a dual-action mechanism common to many effective antidepressants. nih.gov

Further research into 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which combine the thienopyridine core with other biologically active fragments, has also yielded promising results. nih.gov In preclinical models like the forced swim test and tail suspension test, these compounds demonstrated antidepressant activity. Specifically, the compound 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine significantly reduced immobility time, indicating a potent antidepressant-like effect. nih.gov

Cardiovascular System Modulation

The pyridine ring is a core component of 1,4-dihydropyridine (B1200194) (DHP) calcium channel blockers, a major class of drugs used to treat cardiovascular conditions like hypertension. The receptor sites for these DHP ligands have been extensively characterized in cardiovascular tissues, such as coronary artery smooth muscle membranes. nih.gov These receptors are located on L-type Ca2+ channels and their modulation affects vascular tone. nih.gov While research directly linking this compound derivatives to cardiovascular modulation is less common, the structural relationship to DHPs suggests a potential avenue for investigation. The thienopyridine moiety is famously part of the antiplatelet drug Clopidogrel, which acts on the P2Y12 receptor, though its core is a tetrahydrothieno[3,2-c]pyridine, a different isomer. This highlights the potential for thienopyridine isomers to interact with various targets within the cardiovascular system.

Investigation of Cell Death Pathways (e.g., Apoptosis) Induced by this compound Derivatives

The induction of programmed cell death, or apoptosis, is a crucial mechanism for the elimination of damaged or cancerous cells and represents a primary target for anticancer drug development. Research into thieno[2,3-c]pyridine and its related heterocyclic structures, such as thienopyridines and thienopyrimidines, has revealed their potential to trigger this cellular suicide program in various cancer cell lines. These investigations elucidate the molecular pathways through which these compounds exert their cytotoxic effects.

Studies on novel thienopyridine derivatives have demonstrated their capacity to specifically inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a series of thienopyridine derivatives were synthesized and evaluated for their anticancer activity, leading to the identification of a particularly potent analog, compound 1g . This compound was found to remarkably induce apoptosis in HepG2 human hepatoma cells at low micromolar concentrations. nih.gov The induction of apoptosis was associated with a cell cycle arrest at the G₀/G₁ phase, preventing the cells from progressing to the DNA synthesis (S) phase and ultimately leading to cell death. nih.gov

Further mechanistic studies on the broader class of thieno[2,3-d]pyrimidine derivatives have provided deeper insights into the apoptotic pathways activated by these compounds. A lead molecule, designated as 6j , emerged from a study screening 13 structural variants. nih.gov This compound was shown to induce apoptosis in HCT116 colon cancer cells and OV2008 ovarian cancer cells. nih.gov In the A2780 ovarian cancer cell line, apoptosis was identified as the predominant mechanism of cell death initiated by compound 6j . nih.gov

The molecular machinery of apoptosis is complex, involving a cascade of proteins. Key regulators include the Bcl-2 family of proteins, which consists of both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax and Bak). nih.gov The ratio of these proteins is critical in determining a cell's fate. A shift towards pro-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane, releasing factors that activate a cascade of cysteine proteases known as caspases. nih.gov Activated caspases, particularly the executioner caspase-3, are responsible for the biochemical and morphological hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. nih.gov

Investigations into related pyridine derivatives have shown that their pro-apoptotic activity is often linked to the modulation of these key players. For example, some derivatives have been observed to increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2, thereby promoting cell death. nih.gov The activation of caspase-3 is another common downstream event observed in cells treated with these compounds, confirming the engagement of the classical apoptotic pathway. nih.govnih.gov While the precise interactions of this compound derivatives with specific Bcl-2 family proteins and caspases are a subject for ongoing research, the findings from structurally similar thienopyridines and thienopyrimidines strongly suggest that their anticancer effects are mediated, at least in part, through the induction of apoptosis. nih.govnih.gov

Interactive Data Table: Cytotoxic Activity of Lead Thienopyridine and Thienopyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity of lead compounds from related thieno-pyridine and -pyrimidine series against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the compound required to inhibit the proliferation of 50% of the cells.

Compound IDChemical ClassCancer Cell LineIC₅₀ (µM)Reference
1g ThienopyridineHepG2 (Hepatocellular Carcinoma)0.016 nih.gov
6j Thieno[2,3-d]pyrimidineHCT116 (Colon)0.6 - 1.2 nih.gov
6j HCT15 (Colon)0.6 - 1.2 nih.gov
6j LN-229 (Brain)0.6 - 1.2 nih.gov
6j GBM-10 (Brain)0.6 - 1.2 nih.gov
6j A2780 (Ovarian)0.6 - 1.2 nih.gov
6j OV2008 (Ovarian)0.6 - 1.2 nih.gov

Future Perspectives and Research Directions for 4,5 Dihydrothieno 2,3 C Pyridine in Chemical Biology

Strategic Development of 4,5-Dihydrothieno[2,3-c]pyridine-Based Ligands for Novel Biological Targets

The inherent versatility of the this compound core makes it an attractive starting point for the discovery of ligands for a wide array of biological targets. Researchers are actively exploring the synthesis of derivatives to target proteins implicated in various diseases.

One promising area of research is the development of kinase inhibitors. For instance, derivatives of the related thieno[2',3':2,3]thiepino[4,5-c]pyrazole system have been designed and synthesized as potential inhibitors of Epidermal Growth Factor Receptors (EGFR). mdpi.com One such derivative, compound 6g, demonstrated potent inhibitory activity against the A549 human lung cancer cell line, which has high EGFR expression. mdpi.com Docking simulations revealed that this compound likely binds to the EGFR active site in a manner similar to the known inhibitor gefitinib, stabilized by hydrogen bond interactions with MET769. mdpi.com

Another significant target is Heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer progression. Thieno[2,3-c]pyridine (B153571) derivatives have been synthesized and evaluated as potential Hsp90 inhibitors. mdpi.comresearchgate.netnih.gov In one study, a series of thieno[2,3-c]pyridine derivatives, 6(a-k), were synthesized and screened for their anticancer activity against various cancer cell lines. mdpi.comnih.gov Compounds 6a and 6i emerged as potent inhibitors, with compound 6i showing particularly strong inhibition against the HSC3 head and neck cancer cell line. mdpi.com Molecular docking studies suggested that these compounds interact with key residues in the ATP-binding pocket of Hsp90. mdpi.comnih.gov

Furthermore, the this compound scaffold has been utilized to develop inhibitors for other important enzymes. For example, benzothieno[2,3-c]pyridine derivatives have been synthesized and shown to be potent inhibitors of CYP17, an enzyme critical for androgen biosynthesis and a key target in prostate cancer treatment. nih.gov Compound 5c from this series exhibited broad-spectrum anticancer activity and was found to be a potent CYP17 inhibitor, comparable in activity to the established drug abiraterone (B193195). nih.gov

The strategic design of these ligands often involves computational methods, such as molecular docking and dynamic simulations, to predict and analyze the binding interactions with their respective targets. mdpi.commdpi.commdpi.com This in silico approach, combined with traditional synthetic chemistry and biological screening, accelerates the discovery of new and effective therapeutic agents.

Exploration of Prodrug Design and Bioisosteric Replacements based on the this compound Scaffold

To enhance the therapeutic potential of this compound derivatives, researchers are exploring prodrug strategies and bioisosteric replacements. These approaches aim to improve pharmacokinetic properties, such as solubility, stability, and bioavailability, and to fine-tune the pharmacological activity of the parent compound. nih.gov

Prodrug design involves modifying the active molecule with a promoiety that is cleaved in vivo to release the parent drug. A notable example in a related class of compounds is abiraterone acetate, a steroidal antiandrogen that is a prodrug of abiraterone, a CYP17 inhibitor. nih.gov This strategy could be applied to potent this compound-based inhibitors to improve their oral bioavailability and metabolic stability.

Bioisosteric replacement is a powerful tool in medicinal chemistry that involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.govmdpi.com This strategy can be used to overcome issues with toxicity, metabolism, or patentability. The replacement of a benzene (B151609) ring with a thiophene (B33073) ring is a classic example of bioisosteric replacement and is a key feature of the this compound scaffold itself. mdpi.com

Further exploration of bioisosteric replacements within the this compound framework could lead to the discovery of novel compounds with improved properties. For instance, modifying substituents on the pyridine (B92270) or thiophene rings with various bioisosteres could modulate the compound's interaction with its biological target, potentially leading to increased potency or selectivity. The concept of "scaffold hopping," where the core structure is replaced with a different but functionally similar scaffold, is another avenue for discovering new chemical entities with desirable properties. nih.gov

Integration of Advanced Synthetic Methodologies with Biological Screening for High-Throughput Discovery

The efficient discovery of new bioactive this compound derivatives relies on the integration of advanced synthetic methodologies with high-throughput screening platforms. Modern synthetic techniques enable the rapid generation of diverse libraries of compounds, which can then be quickly assessed for their biological activity.

The synthesis of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine (B1355546) core can be achieved through various methods, including the Gewald reaction. mdpi.com This multicomponent reaction allows for the efficient construction of the thiophene ring. Subsequent modifications to the core structure can be performed to introduce a wide range of functional groups, leading to a library of diverse derivatives. mdpi.com For example, one synthetic route involves the reaction of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate with chloroacetyl chloride, followed by nucleophilic displacement with various secondary amines to yield a series of target compounds. mdpi.com Another method for synthesizing 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) hydrochloride involves the reaction of 2-thiophene ethylamine (B1201723) with formaldehyde (B43269), followed by cyclization and salt formation. google.com

Once a library of compounds is synthesized, high-throughput screening (HTS) can be employed to rapidly evaluate their biological activity against specific targets or in cell-based assays. mdpi.comnih.gov For instance, the MTT assay is commonly used to assess the antiproliferative activity of compounds against various cancer cell lines. mdpi.commdpi.comnih.gov The integration of automated HTS with combinatorial synthesis allows for the screening of thousands of compounds in a short period, significantly accelerating the lead discovery process.

The combination of solid-phase organic synthesis (SPOS) with combinatorial chemistry has also been explored for the synthesis of related dihydropyridone derivatives, offering a pathway for the high-throughput generation of compound libraries. nih.gov Adopting such advanced synthetic and screening approaches for the this compound scaffold will be crucial for unlocking its full therapeutic potential.

Expanding the Scope of this compound Derivatives into Materials Science and Other Applications

While the primary focus of research on this compound derivatives has been in medicinal chemistry, their unique chemical and physical properties suggest potential applications in other fields, such as materials science. The fused aromatic system of the thieno[2,3-c]pyridine core can impart interesting electronic and photophysical properties to molecules containing this scaffold.

For example, certain pyridone derivatives have been investigated as yellow dyes for polyester (B1180765) fabrics. nih.gov The chromophoric nature of these heterocyclic systems could be exploited in the design of new organic dyes and pigments. The potential for these compounds to act as organic semiconductors or components in organic light-emitting diodes (OLEDs) could also be an area of future investigation, given the prevalence of thiophene-based materials in organic electronics.

Further research into the photophysical properties, such as fluorescence and phosphorescence, of this compound derivatives could lead to their use as fluorescent probes for biological imaging or as sensors for detecting specific analytes. The versatility of the scaffold allows for the fine-tuning of these properties through chemical modification.

Q & A

Q. How can researchers optimize the synthesis of 4,5-dihydrothieno[2,3-c]pyridine derivatives?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For example:

  • Temperature and time : Elevated temperatures (~80–100°C) and extended reaction times (12–24 hours) are critical for cyclization steps, as seen in spirocyclic analogs .
  • Catalysts : Acidic conditions (e.g., HCl in methanol) are used to deprotect intermediates, as demonstrated in the synthesis of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield in coupling reactions involving pyridine derivatives . Reference Table:
ParameterOptimal RangeImpact on YieldSource
Temperature80–100°C+20–30%
Reaction Time12–24 hours+15–25%
Catalyst (HCl)3–5 molar equivalents+10–15%

Q. What analytical techniques are recommended for structural characterization of this compound derivatives?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry and stereochemistry (e.g., distinguishing between 4,5-dihydro and 5,6-dihydro isomers) .
  • HRMS : High-resolution mass spectrometry for exact mass validation, as applied to ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine derivatives .
  • X-ray Crystallography : For resolving complex fused-ring systems, such as spiro[piperidine-4,7′-thieno[2,3-c]pyran] analogs .

Q. What are the initial steps to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • In vitro screening : Test cytotoxicity using taxane-resistant cell lines (e.g., 4SC-207, a microtubule inhibitor active in resistant cells at nM concentrations) .
  • Enzyme assays : Assess binding affinity to targets like nociceptin receptors using radioligands (e.g., fluorinated spirocyclic derivatives with 100% HPLC purity) .
  • Toxicity profiling : Evaluate acute toxicity in rodent models for anticonvulsant candidates (e.g., cyclopenta[c]pyridine derivatives with low toxicity) .

Advanced Research Questions

Q. How can synthetic challenges in multi-step routes (e.g., low yields or side products) be addressed?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary parameters like stoichiometry and solvent polarity to identify critical factors .
  • Intermediate purification : Use flash chromatography or recrystallization to isolate unstable intermediates (e.g., tert-butoxycarbonyl-protected precursors) .
  • Parallel synthesis : Screen multiple analogs simultaneously to bypass low-yielding steps, as shown in the synthesis of 3-(pyridin-3-yl)acrylamido derivatives .

Q. How to resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?

Methodological Answer:

  • Standardize assays : Use certified reference materials (e.g., Pharmaceutical Secondary Standards) to calibrate biological activity measurements .
  • Validate target engagement : Employ orthogonal methods like SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) for microtubule inhibitors .
  • Control for salt forms : Compare free bases vs. sulfates (e.g., methyl (±)-(o-chlorophenyl)-4,5-dihydrothieno[2,3-c]pyridine sulfate salts) to assess bioavailability differences .

Q. What strategies are effective for designing derivatives with improved target selectivity (e.g., CNS penetration or reduced off-target effects)?

Methodological Answer:

  • Scaffold hopping : Modify the thienopyridine core to spirocyclic systems (e.g., 4′,5′-dihydrospiro[piperidine-4,7′-thieno[2,3-c]pyran]) to enhance blood-brain barrier penetration .
  • Bioisosteric replacement : Substitute pyridine with pyrimidine or isoquinoline moieties to reduce CYP450 interactions, as seen in anticonvulsant analogs .
  • Prodrug approaches : Use ester prodrugs (e.g., ethyl carboxylates) to improve solubility and metabolic stability .

Q. How to evaluate the metabolic stability of this compound derivatives?

Methodological Answer:

  • Microsomal assays : Incubate compounds with liver microsomes (human/rodent) to measure half-life (t1/2) and intrinsic clearance (CLint) .
  • LC-MS/MS : Quantify metabolites in plasma or urine, as applied to radiolabeled nociceptin receptor ligands .
  • Structural alerts : Identify labile groups (e.g., ester bonds) prone to hydrolysis using in silico tools like MetaSite .

Q. What considerations are critical for selecting salt forms of this compound derivatives?

Methodological Answer:

  • Solubility : Hydrochloride salts (e.g., clopidogrel-related compounds) improve aqueous solubility for parenteral formulations .
  • Stability : Trifluoroacetate salts (e.g., spiro[piperidine-4,7′-thieno[2,3-c]pyran] trifluoroacetate) resist degradation under accelerated storage conditions .
  • Crystallinity : Sulfate salts often exhibit better crystallinity for X-ray analysis compared to free bases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.